![molecular formula C65H103N21O27S2 B14444388 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-67-3](/img/structure/B14444388.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tallysomycin S(sub 11a) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are isolated from the fermentation broths of Streptoalloteichus hindustanus. The copper complex form of tallysomycin S(sub 11a) has shown significant antimicrobial and antitumor activities .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 11a) copper complex involves the fermentation of Streptoalloteichus hindustanus in the presence of specific diamines. The fermentation medium is supplemented with copper ions, typically in the form of copper chloride (CuCl2). The fermentation broth is then processed to isolate the tallysomycin derivatives, which are subsequently chelated with copper ions to form the copper complex .
Industrial Production Methods
Industrial production of tallysomycin S(sub 11a) copper complex follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with controlled conditions to optimize the yield of tallysomycin derivatives. The copper chelation step is performed post-fermentation, and the final product is purified using techniques such as column chromatography and lyophilization .
化学反应分析
Types of Reactions
Tallysomycin S(sub 11a) copper complex undergoes various chemical reactions, including:
Substitution: The copper ion can be substituted with other metal ions, potentially modifying the complex’s activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving tallysomycin S(sub 11a) copper complex include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the complex .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various ROS, while reduction reactions may yield different reduced forms of the complex .
科学研究应用
Tallysomycin S(sub 11a) copper complex has a wide range of scientific research applications:
作用机制
The mechanism of action of tallysomycin S(sub 11a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death. The complex also disrupts the integrity of bacterial cell membranes, further contributing to its antimicrobial activity .
相似化合物的比较
Similar Compounds
Bleomycin: A glycopeptide antibiotic with a similar structure and mechanism of action.
Tallysomycin A and B: Other derivatives of tallysomycin with varying terminal amine moieties.
Copper(II) complexes: Various copper(II) complexes with antimicrobial properties.
Uniqueness
Tallysomycin S(sub 11a) copper complex is unique due to its specific structure, which includes a copper-chelated form of tallysomycin. This structure enhances its antimicrobial and antitumor activities compared to other tallysomycin derivatives and copper complexes .
属性
CAS 编号 |
77368-67-3 |
|---|---|
分子式 |
C65H103N21O27S2 |
分子量 |
1674.8 g/mol |
IUPAC 名称 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H103N21O27S2/c1-22-39(83-54(85-52(22)70)28(13-35(68)91)77-15-27(67)53(71)101)56(103)84-41(49(29-16-74-21-78-29)110-64-51(45(97)42(94)33(17-87)109-64)111-63-47(99)50(112-65(72)106)43(95)34(18-88)108-63)58(105)79-23(2)32(90)14-37(93)82-40(24(3)89)57(104)86-59(113-62-46(98)44(96)38(69)25(4)107-62)48(100)61-81-31(20-115-61)60-80-30(19-114-60)55(102)76-10-6-8-26(66)12-36(92)75-11-7-9-73-5/h16,19-21,23-28,32-34,38,40-51,59,62-64,73,77,87-90,94-100H,6-15,17-18,66-67,69H2,1-5H3,(H2,68,91)(H2,71,101)(H2,72,106)(H,74,78)(H,75,92)(H,76,102)(H,79,105)(H,82,93)(H,84,103)(H,86,104)(H2,70,83,85) |
InChI 键 |
JOUZMHNMGBYITL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNC)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


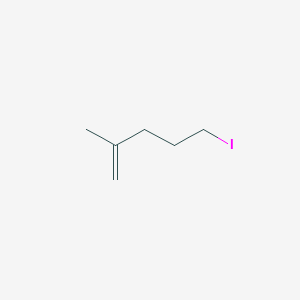
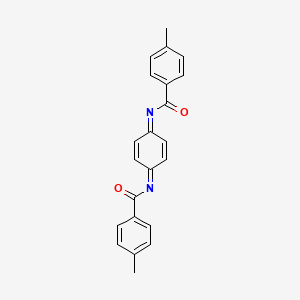
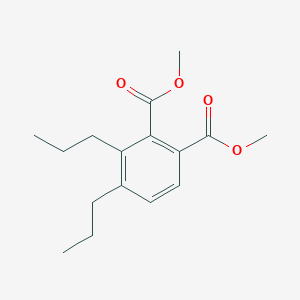
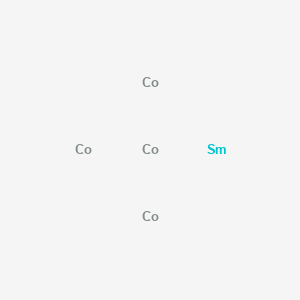
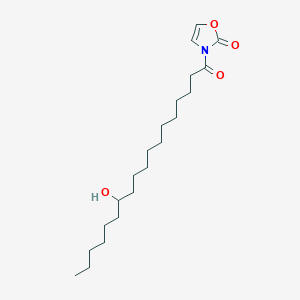


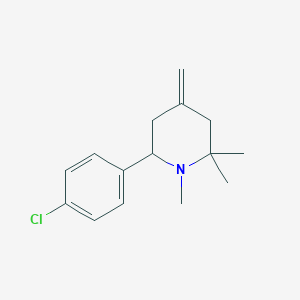

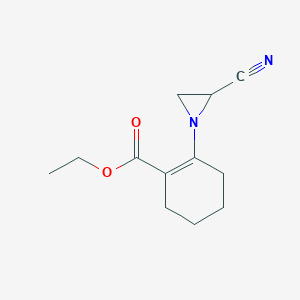
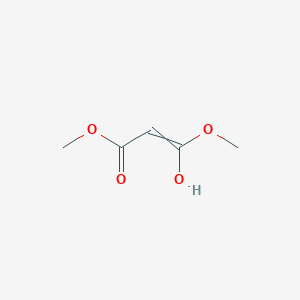
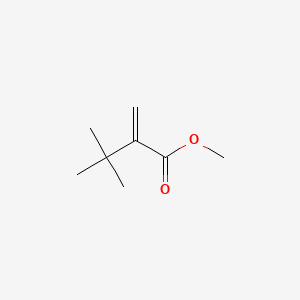
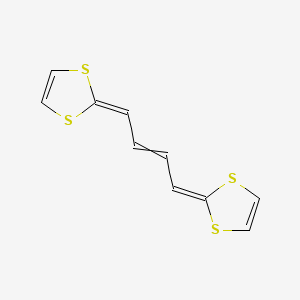
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
